(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential medicinal properties . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antiviral Potential : Given the antiviral effects observed for related chloroquine derivatives, investigating this compound’s potential against viral infections (such as SARS and COVID-19) is worthwhile .
Materials Science and Surface Properties
- Adsorption Behavior : Researchers can explore the adsorption properties of this compound using techniques like equilibrium surface tension measurements and contact angle analysis . Understanding its interaction with surfaces can inform applications in materials science.
Organic Synthesis and Intermediates
- Synthetic Intermediates : The compound’s unique structure makes it valuable as an intermediate in organic synthesis. For instance:
- 5-Chloro-2-pentanone Synthesis : A catalytic approach converts 3-acetyl-1-propanol to 5-chloro-2-pentanone (5C2P) using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. 5C2P is a precursor for antibacterial agents and other pharmaceuticals .
- Hydrazide Derivatives : By reacting with hydrazine, it can yield hydrazide derivatives with potential bioactivity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-3-23-11-4-5-12-14(10-11)25-17(20(12)8-9-22-2)19-16(21)13-6-7-15(18)24-13/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUVLHQHWPOXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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